Enoxacin - 74011-58-8

Enoxacin

Catalog Number: EVT-267333
CAS Number: 74011-58-8
Molecular Formula: C15H17FN4O3
Molecular Weight: 320.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Enoxacin is a 1,8-naphthyridine derivative that is 1,4-dihydro-1,8-naphthyridine with an ethyl group at the 1 position, a carboxy group at the 3-position, an oxo sustituent at the 4-position, a fluoro substituent at the 5-position and a piperazin-1-yl group at the 7 position. An antibacterial, it is used in the treatment of urinary-tract infections and gonorrhoea. It has a role as an antibacterial drug and a DNA synthesis inhibitor. It is a monocarboxylic acid, an amino acid, a 1,8-naphthyridine derivative, a N-arylpiperazine, a quinolone antibiotic and a fluoroquinolone antibiotic.
A broad-spectrum 6-fluoronaphthyridinone antibacterial agent (fluoroquinolones) structurally related to nalidixic acid.
A broad-spectrum 6-fluoronaphthyridinone antibacterial agent that is structurally related to NALIDIXIC ACID.

4-Oxo-Enoxacin

Compound Description: 4-Oxo-Enoxacin is the primary metabolite of Enoxacin, formed by the metabolic conversion of Enoxacin in the liver. It exhibits reduced antibacterial activity compared to Enoxacin. [, , , ]

Relevance: While both compounds share structural similarities, 4-Oxo-Enoxacin demonstrates a diminished capacity to influence Theophylline disposition compared to Enoxacin. This suggests that Enoxacin itself, rather than its metabolite, is primarily responsible for the observed pharmacokinetic interactions with Theophylline. [] Additionally, unlike Enoxacin, which displays a zwitterionic nature, 4-Oxo-Enoxacin exhibits anionic properties, leading to distinct distribution characteristics. []

Ciprofloxacin

Compound Description: Ciprofloxacin, another second-generation fluoroquinolone antibiotic, exhibits a broader spectrum of antibacterial activity compared to first-generation quinolones. []

Norfloxacin

Compound Description: Norfloxacin, a second-generation fluoroquinolone antibiotic, is structurally similar to Enoxacin and demonstrates comparable antibacterial activity. [, ]

Nalidixic Acid

Compound Description: Nalidixic Acid, a first-generation quinolone antibiotic, served as an early precursor in the development of more potent fluoroquinolones. []

Relevance: Enoxacin and Norfloxacin, both second-generation fluoroquinolones, demonstrate significantly lower mutation frequencies for resistance development in bacteria compared to Nalidixic Acid. This highlights the enhanced effectiveness of these newer agents in combating bacterial infections. []

Theophylline

Compound Description: Theophylline, a bronchodilator frequently employed in managing asthma and chronic obstructive pulmonary disease, is known to exhibit interactions with certain fluoroquinolone antibiotics. [, ]

Relevance: Co-administration of Enoxacin with Theophylline has been shown to significantly reduce the clearance of Theophylline, resulting in elevated Theophylline levels in the body. [, ] This interaction is attributed to the inhibitory effect of Enoxacin on the metabolic pathway responsible for Theophylline breakdown, particularly the 1-demethylation pathway. [] Notably, this interaction can increase the risk of Theophylline-related side effects. []

Fenbufen

Compound Description: Fenbufen, a non-steroidal anti-inflammatory drug, is metabolized to 4-Biphenylacetic Acid (BPA), which possesses anti-inflammatory properties. []

Relevance: When co-administered with Enoxacin, Fenbufen, specifically its active metabolite 4-Biphenylacetic Acid (BPA), can potentiate the convulsive effects of Enoxacin. This interaction highlights the potential for adverse effects when combining these drugs. [, ] Interestingly, this combined treatment induces epileptiform activity that differs from bicuculline-induced activity, suggesting a unique mechanism of action. []

Bis-Enoxacin

Compound Description: Bis-Enoxacin is a bisphosphonate derivative of Enoxacin designed to target bone tissue. []

Ofloxacin

Compound Description: Ofloxacin is another fluoroquinolone antibiotic, structurally similar to Enoxacin. []

Relevance: While both Enoxacin and Ofloxacin belong to the fluoroquinolone class, Enoxacin displays a more potent anti-melanoma effect compared to Ofloxacin. [] This difference in activity suggests that Enoxacin might possess unique mechanisms of action beyond its antibacterial properties. Enoxacin's stronger anti-cancer activity is linked to its ability to promote microRNA maturation, a characteristic not as pronounced in Ofloxacin. []

Source

Enoxacin was first synthesized in the late 1970s and has since been utilized in various clinical settings. The compound is derived from 2,6-dichloro-3-nitropyridine through a series of chemical reactions involving N-ethoxycarbonylpiperazine, leading to the substitution of chlorine atoms with functional groups that enhance its antibacterial properties .

Classification

Enoxacin is classified as:

  • Antibiotic: It is primarily used to treat infections caused by susceptible bacteria.
  • Fluoroquinolone: This class of antibiotics is known for its broad-spectrum activity and mechanism of action targeting bacterial DNA synthesis.
Synthesis Analysis

Methods and Technical Details

The synthesis of enoxacin involves several key steps:

  1. Starting Materials: The primary starting materials include 2,6-dichloro-3-nitropyridine and N-ethoxycarbonylpiperazine.
  2. Reactions:
    • The initial reaction involves the nucleophilic substitution of the chlorine atom in 2,6-dichloro-3-nitropyridine with N-ethoxycarbonylpiperazine, forming an intermediate.
    • Subsequent reactions involve reduction and cyclization processes to yield enoxacin.
  3. Characterization: The synthesized compound is characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity .
Chemical Reactions Analysis

Reactions and Technical Details

Enoxacin can undergo various chemical reactions that modify its structure for different applications:

  1. Metal Complex Formation: Enoxacin can form complexes with transition metals such as copper, manganese, and iron. These complexes are synthesized by mixing enoxacin with metal salts in a solvent like methanol under reflux conditions .
  2. Modification Reactions: Various derivatives of enoxacin can be synthesized through reactions like nitration, hydrogenation, and esterification, which enhance its biological activity or alter its pharmacokinetic properties .
Mechanism of Action

Process and Data

Enoxacin exerts its antibacterial effect primarily through the following mechanisms:

  1. Inhibition of DNA Gyrase: Enoxacin binds to the DNA gyrase enzyme in bacteria, preventing the relaxation of supercoiled DNA necessary for transcription and replication.
  2. Inhibition of Topoisomerase IV: This enzyme is crucial for separating replicated DNA strands; inhibition leads to cell death due to inability to properly segregate genetic material during cell division.

The efficacy of enoxacin against various bacterial strains highlights its role in disrupting essential cellular processes necessary for bacterial survival .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Melting Point: Approximately 211–213 °C.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Enoxacin is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • pH Range: Optimal activity at physiological pH levels.

Relevant data from studies indicate that enoxacin's solubility profile can influence its bioavailability and therapeutic efficacy .

Applications

Scientific Uses

Enoxacin has several important applications in both clinical and research settings:

  1. Antibacterial Treatment: Used extensively for treating urinary tract infections, respiratory infections, and skin infections caused by susceptible bacteria.
  2. Research Applications: Studies have investigated the potential use of enoxacin derivatives in combating antibiotic resistance by modifying its structure to enhance efficacy against resistant strains .
  3. Metal Complex Studies: Research into enoxacin metal complexes has shown promising results in enhancing antibacterial activity compared to the parent compound .
Introduction to Enoxacin in Contemporary Research

Historical Development and Evolution of Fluoroquinolones

The quinolone class originated with nalidixic acid (1962), a naphthyridine derivative exhibiting narrow-spectrum Gram-negative activity through DNA gyrase inhibition. First-generation agents suffered from limited bioavailability, rapid resistance development, and negligible systemic distribution. The critical breakthrough came with fluorine atom incorporation at position C6 (norfloxacin, 1978), enhancing DNA gyrase binding affinity and broadening antibacterial coverage. This innovation defined the fluoroquinolone subclass and enabled second-generation agents like enoxacin (1980), which integrated a piperazinyl moiety at C7 to improve pharmacokinetics and antipseudomonal activity [1] [9].

Table 1: Generational Evolution of Fluoroquinolones

GenerationKey Structural FeaturesRepresentative AgentsSpectrum Enhancement
First (1960s)Unsubstituted quinolone coreNalidixic acid, CinoxacinGram-negative bacilli (urinary tract)
Second (1980s)C6-Fluorine + C7-piperazineEnoxacin, CiprofloxacinExpanded Gram-negative + some Gram-positive
Third (1990s)C8-Methoxy groupLevofloxacin, SparfloxacinEnhanced Gram-positive + atypical pathogens
Fourth (2000s)C7-Bicyclic aminesMoxifloxacin, GemifloxacinAnaerobes + anti-resistance profiles

Enoxacin exemplifies second-generation optimization, where ethyl at N1, fluorine at C6, and piperazine at C7 collectively enhanced bacterial permeability, topoisomerase IV targeting, and tissue penetration. Post-marketing surveillance revealed phototoxicity concerns linked to its specific structure, leading to market withdrawal in some regions—a consequence underscoring the structure-toxicity relationships inherent to quinolone design [1] [6]. Nevertheless, enoxacin's chemical framework remains invaluable for probing structure-activity relationships (SAR) in new therapeutic contexts.

Enoxacin’s Position Within the 1,8-Naphthyridine Chemical Class

Unlike quinolone-based fluoroquinolones (e.g., ciprofloxacin), enoxacin belongs to the 1,8-naphthyridine subclass, characterized by a nitrogen-rich bicyclic core. This structure confers distinct electronic properties influencing DNA binding, metal chelation, and cellular uptake. The 1,8-naphthyridine scaffold positions nitrogens at vertices 1 and 8, creating a zwitterionic configuration at physiological pH that enhances water solubility and target engagement [2] [5].

Table 2: Comparative Analysis of 1,8-Naphthyridine Antimicrobial Agents

CompoundN1 SubstituentC7 SubstituentKey Therapeutic Distinctions
EnoxacinEthylPiperazineModerate Gram-positive activity; phototoxic
Nalidixic acidEthylUnsubstitutedNarrow-spectrum; obsolete due to resistance
Tosufloxacin2,4-DifluorophenylAminopyrrolidineEnhanced anaerobe coverage; less CNS toxicity
GemifloxacinCyclopropylPyrrolizineSuperior pneumococcal activity; QTc prolongation

Enoxacin's specific configuration—ethyl at N1, fluorine at C6, and piperazine at C7—optimizes its interaction with bacterial type II topoisomerases. The unprotonated piperazine nitrogen hydrogen-bonds with DNA gyrase Asp736, while the C6-fluorine stabilizes the drug-enzyme complex via hydrophobic contacts. This binding mode induces double-stranded DNA breaks, triggering bactericidal effects. Crucially, the 1,8-naphthyridine core enables greater planar stacking within enzyme active sites compared to quinolones, contributing to enoxacin's potency against Pseudomonas aeruginosa and Neisseria gonorrhoeae [3] [5] [8].

Role of Structural Modifications in Expanding Therapeutic Applications

Strategic alterations to enoxacin's core have unlocked novel biological activities beyond antimicrobial effects:

  • C3-Carboxylic Acid Modifications: The C3-COOH group is essential for gyrase binding but tolerates esterification or amide conjugation. Conversion to benzothiazole amides (e.g., compound 3c) yields derivatives with potent anticancer activity (IC50 = 2.4–2.7 μM against KB oral carcinoma). This modification redirects activity toward human topoisomerases while maintaining the metal-chelating capacity critical for oxidative stress induction in tumors [5].

  • C7-Piperazinyl Engineering: Replacing piperazine with pyrrolidine derivatives enhances microRNA (miRNA) modulatory effects. For example, voreloxin-like C7-aryl substitutions transform enoxacin into TRBP-dependent miRNA enhancers, promoting tumor suppressor miRNA processing (e.g., miR-34a) via DICER-TRBP complex stabilization. This underlies enoxacin's efficacy in reducing metastases in HCT-116 xenograft models by 50% [5] [7].

  • Dual C3/C7 Functionalization: Hybrid structures combining C3-benzimidazole with C7-morpholine groups exhibit synergistic antiviral and anticancer effects. These derivatives inhibit HIV-1 replication in CEM-SS T-cells (EC50 < 10 μM) by downregulating pro-viral miR-132-3p through impaired DICER1 cleavage. Simultaneously, they retain activity against multidrug-resistant E. coli by preserving gyrase binding [10] [5].

Table 3: Structure-Activity Relationships of Enoxacin Derivatives

Modification SiteChemical StrategyBiological OutcomeMechanistic Insight
C3 Carboxylic AcidBenzothiazole amide conjugationAnticancer activity (IC50 = 2.7 μM)Topoisomerase IIα inhibition; ROS generation
C7 PiperazineReplacement with aminopyrrolidineEnhanced miRNA processing (2-fold increase)TRBP-DICER1 complex stabilization
N1 EthylCyclopropyl extensionImproved Gram-positive coverageEnhanced membrane penetration in streptococci
C6 FluorineRemoval or chlorine substitutionLoss of antibacterial efficacyDisrupted hydrophobic gyrase interactions

These structural adaptations demonstrate enoxacin's versatility as a template for targeted molecular design. The retention of fluorine at C6 and nitrogen at C8 remains critical across applications, underpinning redox cycling for pro-oxidant effects in oncology and maintaining π-stacking in enzyme binding pockets. Contemporary research exploits these features through bioconjugates that simultaneously address microbial resistance and malignant proliferation—a dual approach exemplified by enoxacin-chlorambucil hybrids showing IC50 values <5 μM in osteosarcoma models [7] [5].

Properties

CAS Number

74011-58-8

Product Name

Enoxacin

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid

Molecular Formula

C15H17FN4O3

Molecular Weight

320.32 g/mol

InChI

InChI=1S/C15H17FN4O3/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20/h7-8,17H,2-6H2,1H3,(H,22,23)

InChI Key

IDYZIJYBMGIQMJ-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O

Solubility

1.09e+00 g/L

Synonyms

Enoxacin; Penetrex; Enoxacine; Comprecin; Enoxacino; PD 107779; PD-107779; PD107779; Penetrex; Pierre Fabre Brand of Enoxacin; Sesquihydrate Rhône Poulenc Rorer; Brand of Enoxacin Sesquihydrate; Rhône-Poulenc Rorer Brand of Enoxacin Sesquihydrate; Sesquihydrate, Enoxacin;

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.